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Compound of Interest

Compound Name: Anti-neuroinflammation agent 3

Cat. No.: B15585161

This document provides a comprehensive technical overview of the discovery, synthesis, and
biological characterization of MCC950, a potent and selective small-molecule inhibitor of the
NLRP3 inflammasome, a key mediator of neuroinflammation.

Introduction: Targeting Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative
diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key
driver of this inflammatory response is the NOD-like receptor pyrin domain-containing 3
(NLRP3) inflammasome. Upon activation by various pathological triggers, the NLRP3
inflammasome complex assembles, leading to the activation of caspase-1, which in turn
cleaves pro-inflammatory cytokines interleukin-1 (IL-13) and interleukin-18 (IL-18) into their
mature, active forms. MCC950 was identified through a dedicated screening and optimization
program as a selective inhibitor of this pathway.

Discovery of MCC950

The discovery of MCC950 stemmed from a high-throughput screening campaign designed to
identify inhibitors of IL-1[3 release from mouse bone marrow-derived macrophages (BMDMSs).
The initial hit from this screen was a sulfonylurea-containing compound, which, despite its
modest potency, provided a critical starting point for a structure-activity relationship (SAR)
study. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and
pharmacokinetic properties, ultimately leading to the identification of MCC950.
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The overall discovery workflow is illustrated below.
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Discovery and Characterization Workflow for MCC950.

Synthesis of MCC950

The chemical synthesis of MCC950 ((N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-
(2-hydroxypropan-2-yl)furan-2-sulfonamide)) is accomplished through a multi-step process. A
representative synthetic scheme is detailed below.

Experimental Protocol: Synthesis of MCC950
e Step 1: Synthesis of Furan-2-sulfonyl Chloride Intermediate:

o To a solution of 4-(2-hydroxypropan-2-yl)furan-2-carboxylic acid (1.0 eq) in
dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-
dimethylformamide (DMF).

o Stir the reaction mixture at room temperature for 2 hours.

o Remove the solvent and excess reagent under reduced pressure to yield the crude acid
chloride.

o Separately, bubble sulfur dioxide gas through a solution of copper(l) chloride (1.2 eq) and
the previously formed acid chloride in acetonitrile at 0°C.

o Stir the reaction for 4 hours, then quench with water.

o Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and
concentrate in vacuo to yield the furan-2-sulfonyl chloride intermediate.

o Step 2: Synthesis of the s-indacene Amine Intermediate:

o 1,2,3,5,6,7-hexahydro-s-indacen-4-amine is prepared according to previously published
methods, typically involving nitration of the parent indacene followed by reduction.

e Step 3: Final Coupling to Yield MCC950:

o Dissolve 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.0 eq) and triethylamine (2.0 eq) in
anhydrous DCM (0.1 M) at 0°C.
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[e]

Slowly add a solution of the furan-2-sulfonyl chloride intermediate (1.1 eq) in DCM.

o

Allow the reaction to warm to room temperature and stir for 16 hours.

[¢]

Wash the reaction mixture with 1 M HCI, saturated sodium bicarbonate solution, and brine.

[¢]

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

[e]

Purify the crude product by flash column chromatography (silica gel, gradient elution with
hexane/ethyl acetate) to afford MCC950 as a white solid.

Biological Activity and Quantitative Data

MCC950's biological activity was assessed in various in vitro and in vivo models. The primary
assay measures the inhibition of IL-1f3 release from macrophages stimulated with NLRP3
activators.

Experimental Protocol: In Vitro IL-1 Inhibition Assay

e Cell Culture: Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1
monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%
penicillin-streptomycin. Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA,
100 ng/mL) for 3 hours.

e Priming Step: Prime the cells with lipopolysaccharide (LPS, 1 pug/mL) for 3 hours to
upregulate NLRP3 and pro-IL-1[3 expression.

« Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 for
30 minutes.

e NLRP3 Activation: Add an NLRP3 activator, such as adenosine triphosphate (ATP, 5 mM),
and incubate for 1 hour.

» Quantification: Collect the cell culture supernatant and measure the concentration of
secreted IL-1[3 using a commercially available enzyme-linked immunosorbent assay (ELISA)
kit.
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o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-
response data to a four-parameter logistic curve.

Table 1: In Vitro Potency of MCC950

Assay System Activator Species IC50 (nM)

Bone Marrow-Derived
Macrophages ATP Mouse 7.5
(BMDMSs)

Bone Marrow-Derived

Macrophages Nigericin Mouse 8.1
(BMDMSs)
PMA-differentiated

ATP Human 15.2
THP-1 Cells
Human Monocyte-
Derived Macrophages  LPS + ATP Human 10.8

(MDMs)

Table 2: Selectivity Profile of MCC950

Inflammasome

Activator Species Activity

Target

NLRP3 ATP / Nigericin Mouse Potent Inhibition
Salmonella o

NLRC4 o Mouse No significant effect
typhimurium

AIM2 Poly(dA:dT) Mouse No significant effect

Mechanism of Action: NLRP3 Signaling Pathway

MCC950 directly targets the NLRP3 protein, preventing its ATP-hydrolysis-dependent activation
and subsequent oligomerization. This action blocks the recruitment of the adaptor protein ASC
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and pro-caspase-1, thereby inhibiting the formation of a functional inflammasome complex. The
mechanism is independent of upstream events like potassium efflux.
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Inhibitory Mechanism of MCC950 on the NLRP3 Signaling Pathway.
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» To cite this document: BenchChem. [Technical Guide: Discovery and Synthesis of the
NLRP3 Inflammasome Inhibitor MCC950]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585161#anti-neuroinflammation-agent-3-
synthesis-and-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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